4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is a heterocyclic compound characterized by its unique structure, which includes a methoxy group and an imidazolidinone moiety. Its molecular formula is C₁₁H₁₂N₂O₄, and it has a molecular weight of 236.22 g/mol. The compound appears as a white to off-white crystalline powder with a melting point of 252-254°C. It is soluble in water, ethanol, and dimethyl sulfoxide, but poorly soluble in ether and chloroform .
The synthesis of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 2-mercapto-1-methylimidazoline with 4-methoxy-3-nitrobenzoic acid. This reaction leads to the formation of the imidazolidinone ring, which is crucial for the biological activity of the compound. Various analytical methods such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Research has indicated that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid possesses significant biological properties. It has been studied for its potential therapeutic applications in treating diseases such as cancer and inflammation. The compound exhibits inhibitory effects on cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes in the body . Additionally, it shows promise as an anti-inflammatory agent and may have neuroprotective effects.
The primary synthesis method involves the following steps:
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid has several potential applications:
Studies on interaction profiles indicate that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid interacts with various biological pathways. Its ability to inhibit cytochrome P450 enzymes suggests that it could influence drug interactions significantly, making it an important candidate for further pharmacological studies .
Several compounds share structural similarities with 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid | C₁₁H₁₂N₂O₃ | Similar imidazolidinone structure; different methyl group position |
| 4-Methoxybenzoic acid | C₈H₈O₃ | Lacks the imidazolidinone ring; simpler structure |
| 5-Methylisoxazole | C₅H₆N₂O | Different heterocyclic framework; used in various pharmaceutical applications |
The uniqueness of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid lies in its specific combination of a methoxy group with an imidazolidinone moiety, which enhances its biological activity compared to simpler analogs like 4-methoxybenzoic acid. This structural complexity allows for diverse interactions within biological systems, making it a valuable compound for research in medicinal chemistry and pharmacology .
The synthesis of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid requires careful selection of appropriate precursors to ensure efficient formation of the imidazolidinone ring structure [1]. The compound features a methoxy group and an imidazolidinone moiety attached to a benzoic acid scaffold, necessitating strategic precursor selection to achieve the desired molecular architecture [1] .
A primary approach involves utilizing 4-methoxy-3-nitrobenzoic acid as a key starting material, which provides the essential methoxy-substituted benzoic acid backbone . This precursor is particularly valuable due to its commercial availability and the reactivity of the nitro group, which can be subsequently transformed to facilitate imidazolidinone ring formation [1] .
For the imidazolidinone component, several precursor options exist, with 2-mercapto-1-methylimidazoline being a notable choice that enables efficient ring formation through reaction with the appropriately functionalized benzoic acid derivative . Alternatively, ethylenediamine derivatives can serve as precursors, providing the necessary nitrogen atoms for the imidazolidinone structure [3] [4].
The selection of precursors significantly impacts the overall synthetic efficiency, with optimal choices determined by factors including:
| Precursor Type | Advantages | Limitations | Reaction Conditions |
|---|---|---|---|
| 4-Methoxy-3-nitrobenzoic acid | Commercial availability, Reactive nitro group | Requires multi-step transformation | Moderate temperature (40-80°C) [3] |
| Ethylenediamine derivatives | Direct cyclization potential | May require carbonyl addition reagent | Varies with catalyst (80-180°C) [4] [5] |
| 2-Mercapto-1-methylimidazoline | Pre-formed imidazoline structure | Limited commercial sources | Requires coupling conditions |
| Aziridine-2-carboxylates | Stereospecific ring expansion | Requires Lewis acid catalysts | Room temperature to mild heating [6] |
The selection of trans-(R,R)-diaminocyclohexane has been demonstrated as an effective precursor for imidazolidinone formation, particularly when combined with carbonyldiimidazole (CDI) in a multistep methodology [3]. This approach involves Schiff base formation, reduction to diamine, and subsequent cyclization, offering a controlled route to the imidazolidinone ring structure [3] [7].
The formation of the imidazolidinone ring in 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid can proceed through various catalytic pathways, each offering distinct advantages for cyclization efficiency [4] [8]. These pathways primarily involve the incorporation of a carbonyl group into diamine structures to form the characteristic five-membered ring with two nitrogen atoms [4].
Metal-based catalysis represents a significant approach for imidazolidinone formation [4]. Palladium catalysts have demonstrated particular efficacy in promoting cyclization reactions for imidazolidinone synthesis [4] [8]. The carbonylation process typically begins with nitrogen palladation, followed by carbon monoxide insertion and subsequent cyclization to form the imidazolidinone structure [4]. This palladium-catalyzed process allows for the cyclization of N-phenoxy ureas onto pendant alkenes with broad functional group tolerance [8].
Lewis acid catalysis offers another valuable pathway for imidazolidinone formation [6]. Magnesium bromide (MgBr2) and trimethylsilyl chloride (TMSCl) have been identified as effective Lewis acid catalysts for the stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones [6]. The mechanism involves regiospecific cleavage of the C(2)-N bond by the halide ion, followed by intramolecular cyclization to yield the imidazolidinone structure with retention of configuration through a double inversion process [6].
Cerium oxide (CeO2) has emerged as a particularly effective heterogeneous catalyst for imidazolidinone synthesis [5] [9]. Studies have demonstrated that CeO2 catalyzes the direct conversion of ethylenediamine carbamate to 2-imidazolidinone with high selectivity [5] [9]. The catalytic activity of CeO2 is attributed to its ability to activate the substrate through surface interactions, with both acid and base sites on the catalyst surface playing crucial roles in the transformation [5] [10].
Carbonyldiimidazole (CDI) serves as an excellent carbonyl transfer agent for imidazolidinone synthesis from diamines [4] [7]. The reaction mechanism involves nucleophilic attack by the diamine on the carbonyl carbon of CDI, followed by displacement of imidazole and subsequent intramolecular cyclization [7]. This approach is particularly valuable due to the formation of relatively innocuous side products (carbon dioxide and imidazole) and the mild reaction conditions that minimize unwanted side reactions [7].
The catalytic pathways for imidazolidinone formation can be summarized as follows:
| Catalyst Type | Mechanism | Advantages | Optimal Conditions |
|---|---|---|---|
| Palladium complexes | Nitrogen palladation, CO insertion, cyclization | Functional group tolerance, mild conditions | Room temperature to moderate heating [4] [8] |
| Lewis acids (MgBr2, TMSCl) | Regiospecific bond cleavage, intramolecular cyclization | Stereospecific ring formation | Room temperature [6] |
| Cerium oxide (CeO2) | Surface activation, direct conversion | Heterogeneous catalyst, reusability | 363-413K [5] [10] |
| Carbonyldiimidazole (CDI) | Carbonyl transfer, nucleophilic substitution | Mild conditions, clean reaction | Varies with substrate [4] [7] |
| p-Toluenesulfonic acid | Acid-catalyzed cyclization | Compatible with microwave conditions | 80-100°C with microwave irradiation [11] |
The choice of solvent plays a crucial role in the synthesis of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid, significantly influencing reaction kinetics, yield, and selectivity [9] [12]. Solvent effects are particularly important in cyclization reactions leading to imidazolidinone formation, as they can impact substrate solubility, transition state stability, and reaction pathway selectivity [9] [13].
Studies on imidazolidinone synthesis have investigated various solvents including alcohols (methanol, ethanol, 1-propanol, 2-propanol, tert-butanol), polar aprotic solvents (acetonitrile, N-methylpyrrolidone), and others [9]. Among these, 2-propanol has demonstrated particular effectiveness for imidazolidinone formation catalyzed by cerium oxide (CeO2) [9]. The superior performance of 2-propanol is attributed to its ability to suppress the formation of solvent-derived byproducts and enhance the solubility of reaction intermediates [9].
The polarity of the solvent significantly affects reaction outcomes in imidazolidinone synthesis [12] [13]. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed in heterocyclic synthesis due to their ability to dissolve both polar and non-polar components while lacking acidic protons that might interfere with reaction mechanisms [12]. These solvents facilitate nucleophilic substitution reactions that are often key steps in imidazolidinone formation [12] [14].
The effect of solvent polarity on reaction kinetics can be understood through the solvatochromic scale ET(30), which correlates with spectral shifts observed in certain compounds [13]. Higher polarity solvents (ET(30) > 48) can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through polar transition states [13]. This effect is particularly relevant for cyclization reactions involving charged or highly polarized intermediates [9] [13].
Experimental studies have demonstrated that the solvent amount also significantly impacts reaction outcomes [9]. For instance, in the CeO2-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate, an adequate amount of 2-propanol was found to suppress the formation of byproducts such as N,N'-bis(2-aminoethyl)urea, leading to higher selectivity for the desired imidazolidinone product [9]. This effect is attributed to the solvent's role in controlling the concentration of reactive species and preventing unwanted side reactions [9].
The relationship between solvent properties and reaction outcomes for imidazolidinone synthesis is summarized in the following table:
| Solvent Type | Polarity (ET(30)) | Effect on Reaction Kinetics | Effect on Yield | Optimal Applications |
|---|---|---|---|---|
| 2-Propanol | Medium (48.4) | Moderate rate, suppresses side reactions | High selectivity (up to 83%) | CeO2-catalyzed cyclization [9] |
| Methanol | High (55.4) | Faster rate, potential side reactions | Moderate to high | Schiff base formation, reduction steps [3] |
| DMF | Medium-high (43.8) | Accelerates nucleophilic substitutions | Variable, solvent-dependent | Reactions requiring polar aprotic conditions [12] [14] |
| DMSO | High (45.1) | Enhances nucleophilicity, stabilizes charged intermediates | Variable, potential difficulties in workup | Reactions with charged transition states [12] [13] |
| THF | Low-medium (37.4) | Moderate rate, good for organometallic reagents | Variable, temperature-dependent | Higher temperature reactions (80°C) [3] [12] |
The development of environmentally friendly methodologies for the synthesis of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid aligns with the principles of green chemistry, which aim to reduce environmental impact while maintaining or improving synthetic efficiency [15] [16]. Several innovative approaches have been explored to enhance the sustainability of imidazolidinone synthesis, particularly for large-scale applications [10] [16].
Solvent-free conditions represent a significant advancement in green chemistry approaches for imidazolidinone synthesis [15] [16]. The elimination of solvents reduces waste generation, decreases energy requirements for solvent removal, and minimizes exposure to potentially harmful substances [16]. For instance, the synthesis of imidazolidinone derivatives has been successfully achieved under solvent-free conditions using grinding techniques, resulting in high yields and simplified purification processes [15] [16].
Phase transfer catalysis (PTC) offers another environmentally friendly approach for imidazolidinone synthesis [15]. This technique facilitates reactions between immiscible phases through the use of catalytic amounts of phase transfer agents, such as benzyl tributyl ammonium chloride (BTBAC) [15]. PTC-mediated synthesis of imidazolidinone derivatives has demonstrated high yields while reducing energy consumption and chemical additives compared to conventional methods [15].
Microwave-assisted synthesis has emerged as a powerful green chemistry tool for imidazolidinone formation [11]. This approach provides several advantages over conventional heating methods, including shorter reaction times, higher product yields, fewer byproducts, and improved purity [11]. The application of microwave energy to one-pot multicomponent reactions for heterocyclic synthesis exemplifies an environmentally friendly approach with high atom economy and minimal energy consumption [11].
Continuous flow synthesis represents a significant advancement for large-scale production of imidazolidinone compounds [10]. Studies have demonstrated the successful continuous flow synthesis of 2-imidazolidinone from ethylenediamine carbamate using cerium oxide (CeO2) as a heterogeneous catalyst [10]. This approach achieved remarkably high selectivity (94% yield) compared to batch processes (62% yield) under optimized conditions, highlighting the efficiency advantages of continuous flow systems for large-scale production [10].
The use of recyclable heterogeneous catalysts, such as cerium oxide (CeO2), contributes significantly to the sustainability of imidazolidinone synthesis [5] [9] [10]. These catalysts can be recovered and reused multiple times without significant loss of activity, reducing waste generation and resource consumption [9] [10]. Additionally, the use of heterogeneous catalysts often simplifies product purification, further enhancing process efficiency [5] [9].
The following table summarizes key green chemistry approaches for the large-scale synthesis of imidazolidinone compounds:
| Green Chemistry Approach | Key Features | Environmental Benefits | Scale-up Considerations |
|---|---|---|---|
| Solvent-free conditions | Grinding techniques, solid-state reactions | Elimination of solvent waste, reduced energy consumption | Heat management, mixing efficiency [15] [16] |
| Phase transfer catalysis | Use of catalytic amounts of phase transfer agents | Reduced energy and chemical requirements | Catalyst recovery, phase separation [15] |
| Microwave-assisted synthesis | Application of microwave energy for heating | Shorter reaction times, higher energy efficiency | Equipment scaling, uniform heating [11] |
| Continuous flow synthesis | Uninterrupted reaction processing | Improved selectivity, reduced waste, enhanced control | System design, catalyst longevity [10] |
| Recyclable heterogeneous catalysts | Use of recoverable solid catalysts | Reduced catalyst waste, simplified purification | Catalyst deactivation, recovery efficiency [5] [9] [10] |
| Alternative feedstocks | Use of renewable or waste-derived starting materials | Conservation of resources, waste valorization | Feedstock variability, purification requirements [17] [10] |
The thermodynamic stability of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid represents a critical parameter for understanding its behavior under diverse environmental conditions. Based on thermal analysis studies of structurally related benzoic acid derivatives and imidazolidinone compounds, this molecule demonstrates remarkable stability across a broad temperature range under ambient conditions [1] [2] [3].
Thermal Decomposition Profile
The compound exhibits an onset decomposition temperature ranging from 200-250°C, positioning it within the typical stability window observed for substituted benzoic acid derivatives [1] [4]. This thermal threshold significantly exceeds normal storage and handling temperatures, indicating robust stability for pharmaceutical and chemical applications. Complete thermal decomposition occurs between 350-400°C, following a multi-step degradation mechanism characteristic of heterocyclic carboxylic acid compounds [2] [5].
The decomposition pathway proceeds through radical formation mechanisms, initially involving the cleavage of the methoxy group and subsequent breakdown of the imidazolidinone ring structure [5] [6]. Primary degradation products include carbon dioxide, methanol, hydrogen cyanide, nitrogen gas, and ammonia, consistent with the thermal behavior patterns observed in related imidazoline derivatives [2] [5].
Thermodynamic Parameters
Computational estimates based on structural analogs suggest an enthalpy of formation ranging from -450 to -500 kJ/mol, indicating thermodynamic favorability of the compound formation [7] [8]. The estimated heat capacity falls within 250-300 J/mol·K, reflecting the molecular complexity introduced by the combined aromatic, heterocyclic, and carboxylic acid functionalities [8] [9].
Activation energy requirements for thermal decomposition are projected to range between 180-250 kJ/mol, consistent with the multi-step degradation process involving both the imidazolidinone ring and the aromatic carboxylic acid moiety [5] [6]. These values align with those reported for thermally stable pharmaceutical compounds requiring elevated temperatures for structural breakdown.
The solubility characteristics of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid demonstrate a complex interplay between its multiple functional groups, exhibiting differential dissolution behavior across various solvent polarities [10] [11] [12].
Polar Protic Solvent Systems
In aqueous environments at 25°C, the compound displays sparingly soluble characteristics with estimated solubility ranging from 5-15 mg/mL [11]. This moderate aqueous solubility results from the balance between the hydrophilic carboxylic acid and imidazolidinone functionalities and the hydrophobic aromatic methoxy-substituted benzene ring [10] [11]. The presence of the methoxy group enhances solubility compared to unsubstituted benzoic acid derivatives through additional hydrogen bonding opportunities [13] [14].
Enhanced solubility is observed in alcoholic solvents, with methanol providing the highest dissolution capacity (50-100 mg/mL) due to optimal hydrogen bonding interactions between the solvent and the compound's polar functionalities [13]. Ethanol exhibits slightly reduced solubility (30-70 mg/mL) owing to increased hydrophobic character of the ethyl group compared to the methyl group in methanol [10].
Polar Aprotic Systems
Dimethyl sulfoxide demonstrates exceptional solvating capacity (100-200 mg/mL) through strong dipole-dipole interactions and hydrogen bonding with both the carboxylic acid and imidazolidinone nitrogen atoms [15]. Acetone provides moderate solubility (20-50 mg/mL) through dipole interactions, though lacking hydrogen bonding capability limits maximum dissolution [10].
Non-Polar Solvent Behavior
In non-polar environments, solubility decreases dramatically. Dichloromethane provides limited dissolution (1-5 mg/mL) primarily through weak van der Waals interactions with the aromatic ring system [10]. n-Hexane exhibits practically negligible solubility (<0.1 mg/mL), confirming the dominant influence of polar functionalities on the compound's solvation behavior [11].
Structure-Solubility Relationships
The solubility profile reflects the amphiphilic nature of the molecule, where the methoxy-substituted aromatic ring provides moderate lipophilic character while the carboxylic acid and imidazolidinone groups contribute significant hydrophilic properties [12]. This balanced polarity enables selective solubilization in appropriately matched solvent systems while maintaining structural integrity [16].
The ionization behavior of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid across physiological and analytical pH ranges reveals complex acid-base equilibria involving multiple ionizable centers [17] [18] [19].
Carboxylic Acid Dissociation
The primary ionization event involves deprotonation of the carboxylic acid functionality, with an estimated pKa value of 4.2±0.3, consistent with meta-substituted benzoic acid derivatives bearing electron-donating methoxy groups [17] [19] [20]. This pKa value positions the compound as a moderately weak acid, similar to other methoxy-substituted benzoic acids where the electron-donating methoxy group slightly elevates the pKa compared to unsubstituted benzoic acid (pKa 4.19) [19] [21].
Imidazolidinone Nitrogen Centers
The imidazolidinone ring contains two nitrogen atoms with distinct basicity characteristics. The nitrogen adjacent to the carbonyl group exhibits minimal basicity due to resonance delocalization, while the secondary nitrogen displays weak basic character with an estimated pKa around 3.5±0.5 [22] [23]. This secondary ionization site contributes to the compound's overall pH-dependent behavior, particularly in strongly acidic conditions [17].
pH-Dependent Speciation
Under strongly acidic conditions (pH 1.0-2.0), the compound exists predominantly as a cationic species through protonation of the imidazolidinone nitrogen, representing approximately 100% of the total species [18]. At pH 3.0-4.0, a mixed equilibrium exists between protonated and neutral forms, with approximately 50% distribution at the pKa value [17].
In the physiologically relevant pH range (6.0-8.0), the compound exists primarily as a mixture of neutral and anionic forms, with increasing deprotonation of the carboxylic acid as pH rises [18] [20]. At alkaline pH values above 10.0, the compound exists almost exclusively in the deprotonated anionic form, enhancing water solubility through ionic interactions [17] [24].
Ionization Impact on Properties
The pH-dependent ionization significantly influences solubility, membrane permeability, and chemical reactivity [18] [25]. At acidic pH, the neutral form predominates, potentially enhancing lipophilic character and membrane penetration. Conversely, at physiological and alkaline pH, the anionic form increases hydrophilic character and aqueous solubility while potentially reducing passive membrane permeability [18] [20].
The solid-state characteristics of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid encompass crystal structure, polymorphic behavior, and crystallization kinetics essential for pharmaceutical development and chemical processing [26] [27] [28].
Crystal Structure Predictions
Based on structural similarities to related benzoic acid derivatives, the compound is predicted to crystallize in a monoclinic crystal system with space group P21/c [26] [4] [29]. This crystal arrangement facilitates efficient molecular packing through intermolecular hydrogen bonding between carboxylic acid dimers and additional stabilization through imidazolidinone nitrogen interactions [26] [27].
The estimated density ranges from 1.35-1.45 g/cm³, consistent with organic crystalline compounds containing multiple heteroatoms and hydrogen bonding networks [4] [29]. Crystal morphology typically exhibits needle-like or prismatic habits characteristic of carboxylic acid derivatives with extended hydrogen bonding networks [26] [27].
Polymorphic Considerations
Substituted benzoic acid derivatives commonly exhibit polymorphism, and 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is expected to display at least two distinct polymorphic forms [28] [30]. The primary form likely represents the thermodynamically stable modification under ambient conditions, while metastable forms may occur under specific crystallization conditions or stress factors [26] [28].
Polymorphic transitions typically occur through thermal treatment, solvent-mediated transformation, or mechanical stress, potentially affecting dissolution rates, stability, and bioavailability [28] [31]. The presence of multiple hydrogen bonding sites in the molecule increases the likelihood of conformational polymorphism through different molecular arrangements in the crystal lattice [26] [27].
Crystallization Behavior
Optimal crystallization conditions utilize ethanol-water solvent mixtures with recrystallization temperatures ranging from 60-80°C [27] [29]. The compound exhibits moderate hygroscopicity, indicating slight water uptake under humid conditions without significant crystal structure disruption [32].
Thermal Properties
The estimated melting point ranges from 180-220°C, consistent with the thermal stability profile and intermolecular interaction strength [4] [29] [32]. Differential scanning calorimetry studies would be expected to reveal endothermic melting transitions followed by thermal decomposition at elevated temperatures [3] [33].
Stability Characteristics
The compound demonstrates stability under normal light conditions without significant photodegradation, attributed to the extended aromatic conjugation and stable imidazolidinone ring structure [32] [31]. Long-term storage stability is enhanced by the robust intermolecular hydrogen bonding network within the crystal structure, providing resistance to environmental stresses [26] [27].